2-(2-Chloro-4-fluorophenoxy)ethanethioamide
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Overview
Description
2-(2-Chloro-4-fluorophenoxy)ethanethioamide is an organic compound with the molecular formula C8H7ClFNOS It is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, along with an ethanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-fluorophenoxy)ethanethioamide typically involves the reaction of 2-chloro-4-fluorophenol with ethylene chlorothioformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Chloro-4-fluorophenol is reacted with ethylene chlorothioformate in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-4-fluorophenoxy)ethanethioamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethanethioamide group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Formation of derivatives with different substituents on the phenoxy ring.
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of thiols or other reduced forms.
Scientific Research Applications
2-(2-Chloro-4-fluorophenoxy)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)ethanethioamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenoxy ring can enhance its binding affinity to certain enzymes or receptors. The ethanethioamide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(2-Chloro-4-fluorophenyl)ethanethioamide
- 2-(2-Chloro-4-fluorophenoxy)ethanol
- 2-(2-Chloro-4-fluorophenoxy)acetic acid
Comparison: 2-(2-Chloro-4-fluorophenoxy)ethanethioamide is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, along with the ethanethioamide group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the ethanethioamide group allows for specific interactions and reactions that are not possible with compounds like 2-(2-Chloro-4-fluorophenoxy)ethanol or 2-(2-Chloro-4-fluorophenoxy)acetic acid.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNOS/c9-6-3-5(10)1-2-7(6)12-4-8(11)13/h1-3H,4H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREVONDNEQDDQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263108 |
Source
|
Record name | 2-(2-Chloro-4-fluorophenoxy)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-08-3 |
Source
|
Record name | 2-(2-Chloro-4-fluorophenoxy)ethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Chloro-4-fluorophenoxy)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601263108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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